4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Overview
Description
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (abbreviated as 4-E-3-P-4,5-D-1H-1,2,4-T-5-OHCl) is an organic compound used in scientific research and laboratory experiments. It is a member of the piperidine-triazole family of compounds and is used as a synthetic intermediate in the preparation of various pharmaceuticals and other compounds. The compound is soluble in water and is generally stable in air.
Scientific Research Applications
Synthesis and Characterization
The compound , related to the chemical class of 1,2,4-triazole derivatives, has been extensively studied for its synthesis and potential applications in scientific research. For instance, Bekircan and Bektaş (2008) described the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the chemical versatility of triazole compounds in creating various derivatives with potential biological activities (Bekircan & Bektaş, 2008). These syntheses emphasize the role of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents.
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has been a significant area of research. Fandaklı et al. (2012) investigated the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives, uncovering that certain Mannich bases showed good activity against tested microorganisms compared to ampicillin, suggesting the utility of these compounds in designing new antimicrobial agents (Fandaklı et al., 2012).
Molecular Docking Studies
Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. The research demonstrated the potential anti-cancer activity of these compounds, indicating their significance in the development of new cancer therapies (Karayel, 2021).
Structural and Spectroscopic Analysis
Şahin et al. (2014) focused on the synthesis, spectroscopic, and structural studies of 4-amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds. X-ray diffraction techniques were used to determine the structure, revealing insights into the molecular arrangement and stability, critical for understanding the chemical behavior and potential applications of these compounds (Şahin et al., 2014).
Anticancer Evaluation
Another noteworthy application is in the field of oncology, where Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity. This study underscores the potential of 1,2,4-triazole derivatives in cancer research, particularly in screening for compounds with cytotoxic effects against cancer cell lines (Bekircan et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. It’s important to handle all chemical compounds with appropriate safety precautions. According to a Safety Data Sheet , this compound is only for research and development use by, or directly under the supervision of, a technically qualified individual .
properties
IUPAC Name |
4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGAAZJCIHUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |
CAS RN |
1394040-45-9 | |
Record name | 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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